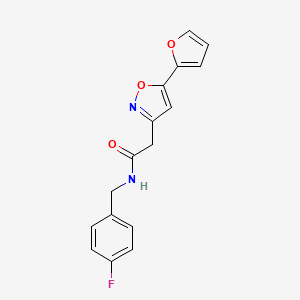

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Description

N-(4-Fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated benzyl group and a heterocyclic isoxazole core substituted with a furan moiety. The compound’s structure combines a 4-fluorobenzylamine group linked via an acetamide bridge to a 5-(furan-2-yl)isoxazol-3-yl scaffold.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-15(22-19-13)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRAQOFZPFEWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Attachment of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached via a nucleophilic substitution reaction using 4-fluorobenzyl halide and an appropriate nucleophile.

Formation of Acetamide Group: The acetamide group can be formed through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Potential use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Acetamides ()

Compounds in share the acetamide backbone but replace the isoxazole core with 1,3,4-thiadiazole rings. Key differences include:

| Compound ID | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, isopropylphenoxy | 74 | 132–134 | Chlorine enhances lipophilicity |

| 5j | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, isopropylphenoxy | 82 | 138–140 | Similar to 5e but with higher yield |

| 5k | 1,3,4-Thiadiazole | Methoxyphenoxy, methylthio | 72 | 135–136 | Methoxy group improves solubility |

Key Findings :

- Thiadiazole derivatives generally exhibit higher melting points (132–170°C) compared to isoxazole analogs, suggesting greater crystallinity due to sulfur’s polarizability .

- The 4-fluorobenzyl group in the target compound may confer similar lipophilicity to 5e and 5j but with reduced steric hindrance compared to chlorinated analogs.

Spirocyclic Chromane Derivatives ()

Spirocyclic compounds (B10–B12) share the 4-fluorobenzyl group but incorporate complex spiro[indene-oxazolidinone] systems and pyrazole moieties:

| Compound ID | Core Structure | Substituents | Key Features |

|---|---|---|---|

| B10 | Spiro[indene-oxazolidinone] | 4-Fluorobenzyl, dihydroindenyl | Enhanced conformational rigidity |

| B12 | Spiro[indene-oxazolidinone] | 5-Fluoropyridinylmethyl | Fluoropyridine improves metabolic stability |

Key Findings :

- The 4-fluorobenzyl group in B10 and the target compound may enhance binding affinity to hydrophobic pockets in biological targets.

Isoxazole Derivatives with Varied Substituents (–4)

Close analogs include compounds with modified aryl or heteroaryl groups on the isoxazole core:

Key Findings :

- Compound 24’s low yield (14%) highlights synthetic challenges with trifluoromethyl groups, whereas the target compound’s furan substituent may simplify synthesis .

- Benzoisoxazole derivatives (e.g., 198) exhibit increased aromaticity, which may improve target binding but reduce solubility compared to the furan-isoxazole system .

Structural and Functional Implications

- Electronic Effects : The 4-fluorobenzyl group in the target compound likely enhances metabolic stability over chlorinated analogs (e.g., 5e, 24) due to fluorine’s smaller atomic radius and stronger C-F bond .

- Solubility : Methoxy-substituted thiadiazoles (e.g., 5k) show improved solubility, suggesting that the furan ring in the target compound may balance lipophilicity and aqueous solubility .

- Synthetic Accessibility : Thiadiazole derivatives () are synthesized in higher yields (74–88%) than isoxazole analogs, possibly due to fewer steric demands during cyclization .

Biological Activity

N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structure, which includes a furan ring and a 4-fluorobenzyl group, positions it as a significant candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features the following structural characteristics:

- Isoxazole moiety : A five-membered ring containing nitrogen, contributing to its biological activity.

- Furan ring : A heterocyclic compound that enhances the compound's reactivity and interaction with biological targets.

- 4-Fluorobenzyl group : An electron-withdrawing group that may affect the compound's pharmacokinetics and binding affinity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the isoxazole ring : Commonly synthesized via cycloaddition reactions.

- Introduction of the 4-fluorobenzyl group : Achieved through nucleophilic substitution reactions.

- Final acetamide formation : Involves coupling reactions to attach the acetamide functional group.

These synthetic routes can be optimized for yield and purity, employing various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds featuring furan and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives of furan have demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Potential Antimicrobial | E. coli, S. aureus |

| Furan derivatives | Significant | Various bacterial strains |

Anticancer Potential

The isoxazole derivatives are also noted for their anticancer properties. They may act by modulating enzyme activity or interacting with cellular receptors involved in cancer progression. Notably, studies have shown that certain isoxazole compounds exhibit cytotoxic effects against cancer cell lines, including those from Ehrlich’s ascites carcinoma (EAC) .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds like this may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound could potentially bind to receptors involved in signaling pathways, altering cellular responses.

Case Studies

A range of studies has been conducted to evaluate the biological activity of similar compounds:

- Antimicrobial Efficacy : A study found that furan derivatives exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases .

- Cytotoxicity Assessment : Research on isoxazole derivatives revealed significant cytotoxic effects on cancer cell lines, suggesting potential for therapeutic use in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.